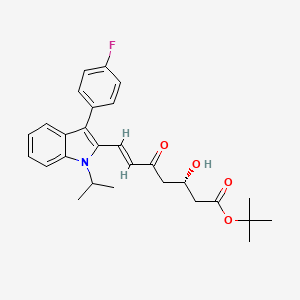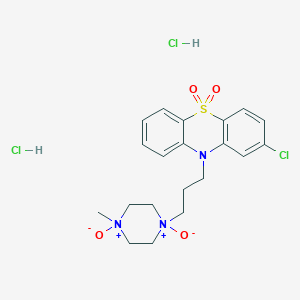
4-Bromophenyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyrate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromophenyl butyrate can be synthesized through the esterification reaction between 4-bromophenol and butyric acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromophenyl butyrate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 4-bromophenol and butyric acid.
Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the phenyl ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenyl butyrates with different functional groups.
Hydrolysis: The major products are 4-bromophenol and butyric acid.
Oxidation: Various oxidized phenyl derivatives are formed depending on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
4-Bromophenyl butyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is explored for use in the fabrication of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl butyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-bromophenol, which may interact with biological targets such as enzymes or receptors. The bromine atom on the phenyl ring can also participate in halogen bonding interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromophenyl acetate
- 4-Bromophenyl propionate
- 4-Bromophenyl valerate
Comparison
4-Bromophenyl butyrate is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other similar compounds. The length of the carbon chain in the ester group influences the compound’s reactivity, solubility, and potential applications. For instance, this compound has a longer carbon chain compared to 4-Bromophenyl acetate, resulting in different solubility and reactivity profiles.
Propiedades
Número CAS |
29052-06-0 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
(4-bromophenyl) butanoate |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
Clave InChI |
PGUDBLNEUOQDEB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


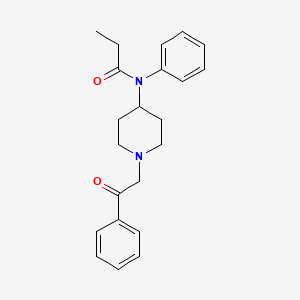

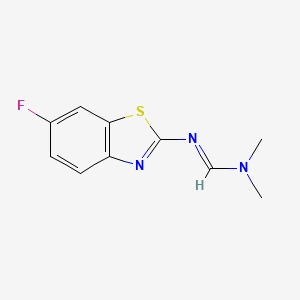
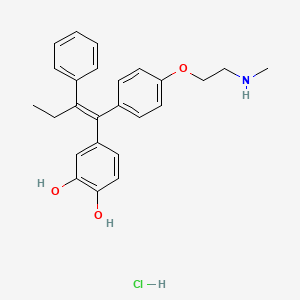
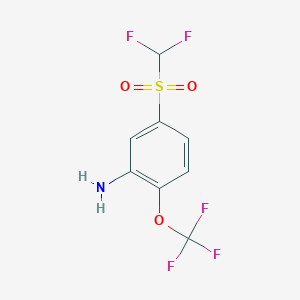
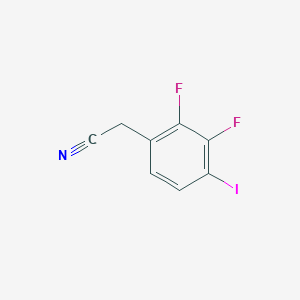
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
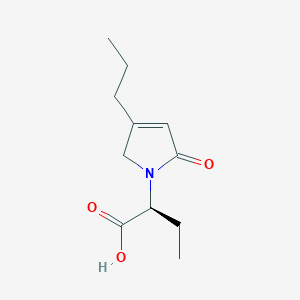
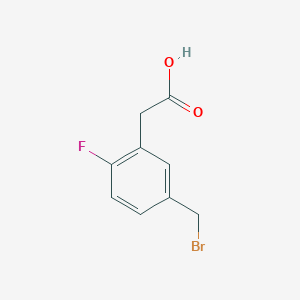
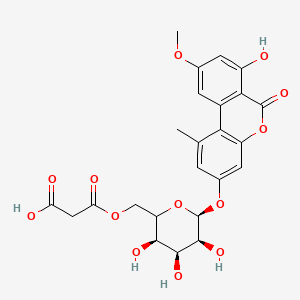

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
